

Decoding Structure-Activity Relationships: A Comparative Guide to Walsuralactam A Analogs

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Compound of Interest

Compound Name: Walsuralactam A

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Walsuralactam A, a complex polycyclic lactam, presents a compelling scaffold for therapeutic exploration. Due to the limited publicly available research on **Walsuralactam A** itself, this guide offers a comparative analysis of the structure-activity relationships (SAR) of analogous γ -lactam-containing compounds, drawing upon published data for structurally related molecules with documented cytotoxic and anti-inflammatory activities. This guide aims to provide a framework for the rational design of novel **Walsuralactam A** analogs with enhanced biological profiles.

Comparative Analysis of γ -Lactam Analogs

The biological activity of γ -lactam analogs is intricately linked to the nature and position of substituents on the core ring structure. Based on available literature for various γ -lactam series, several key SAR trends can be extrapolated and considered in the context of **Walsuralactam A**.

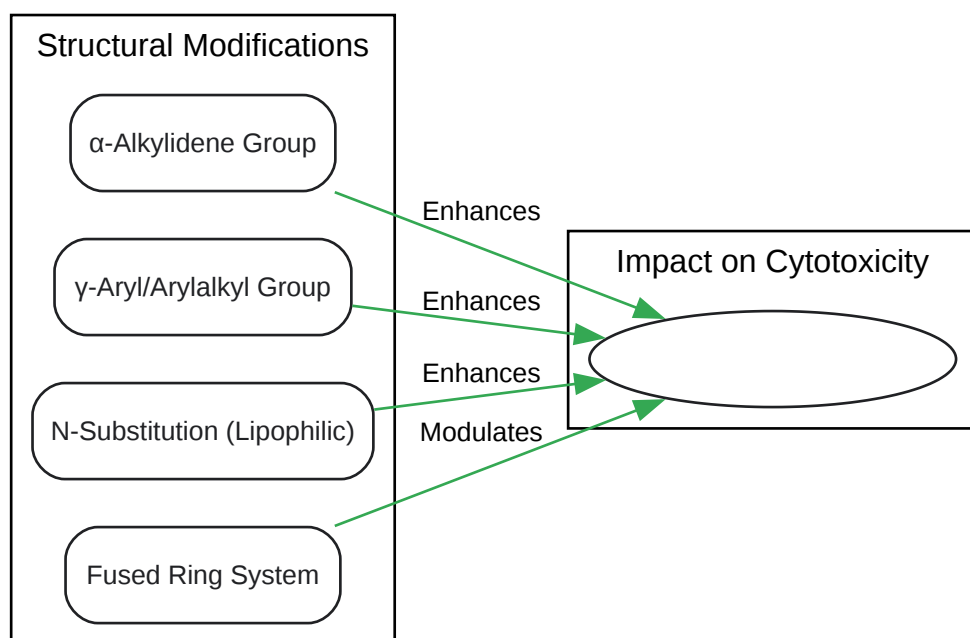
Key Structural Modifications and Their Impact on Cytotoxicity

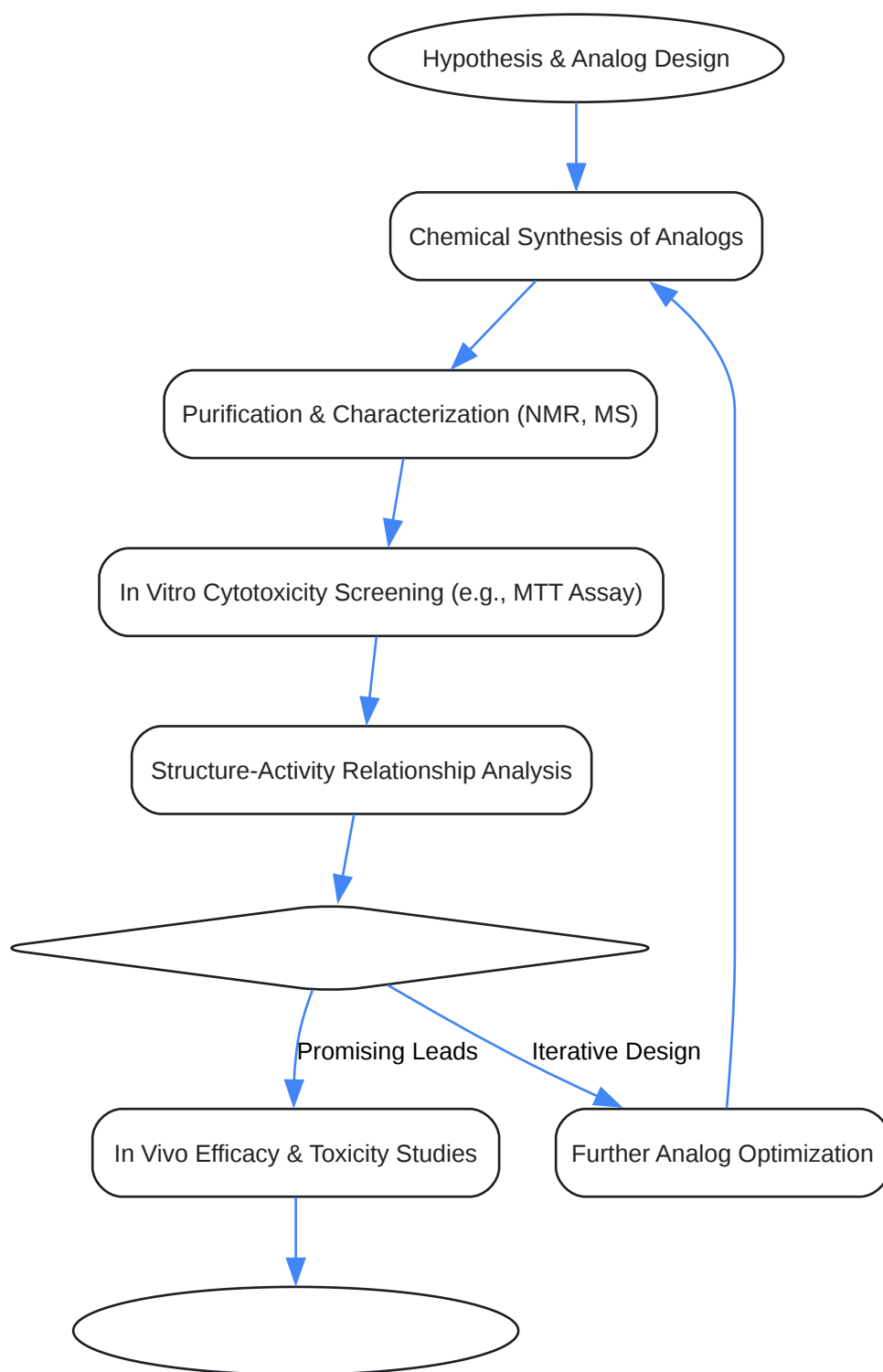
The cytotoxicity of γ -lactam-containing molecules is a significant area of investigation. The following table summarizes the observed effects of various structural modifications on the cytotoxic activity of representative γ -lactam analogs.

Modification Position	Structural Change	Observed Effect on Cytotoxicity (IC50)	Reference Compound Class
α -position	Introduction of an exocyclic double bond (α -alkylidene)	Generally increases cytotoxicity.[1][2]	α -Alkylidene- γ -lactams
γ -position	Substitution with aryl groups	Potent activity, with IC50 values often in the low micromolar range.[2]	γ -Aryl substituted α -alkylidene- γ -lactams
γ -position	Substitution with benzyl or substituted benzyl groups	High cytotoxic activity observed.[1]	5-Arylalkyl-3-methylenedihydrofuran-2-ones (lactone analogs)
N-atom	Substitution with bulky, lipophilic groups (e.g., 4-isopropylphenyl, 4-tert-butylphenyl)	Increased cytotoxicity against various cancer cell lines.	Alkyl (Z)-2-(2-oxopyrrolidin-3-ylidene)acetates
Fused Ring Systems	Modifications to the fused ring system (e.g., in lamellarin D analogs)	Significantly impacts cytotoxicity, with open-chain analogs showing potent activity.[3]	Lamellarin D Analogs

Structure-Activity Relationship Insights

The following diagram illustrates the key takeaways from the SAR studies of various cytotoxic γ -lactam analogs.





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